(3S)-rel-N-Benzyl-3-benzylamino-D-aspartic acid (3S)-rel-N-Benzyl-3-benzylamino-D-aspartic acid
Brand Name: Vulcanchem
CAS No.: 55645-40-4
VCID: VC3891164
InChI: InChI=1S/C18H20N2O4/c21-17(22)15(19-11-13-7-3-1-4-8-13)16(18(23)24)20-12-14-9-5-2-6-10-14/h1-10,15-16,19-20H,11-12H2,(H,21,22)(H,23,24)
SMILES: C1=CC=C(C=C1)CNC(C(C(=O)O)NCC2=CC=CC=C2)C(=O)O
Molecular Formula: C18H20N2O4
Molecular Weight: 328.4 g/mol

(3S)-rel-N-Benzyl-3-benzylamino-D-aspartic acid

CAS No.: 55645-40-4

Cat. No.: VC3891164

Molecular Formula: C18H20N2O4

Molecular Weight: 328.4 g/mol

* For research use only. Not for human or veterinary use.

(3S)-rel-N-Benzyl-3-benzylamino-D-aspartic acid - 55645-40-4

Specification

CAS No. 55645-40-4
Molecular Formula C18H20N2O4
Molecular Weight 328.4 g/mol
IUPAC Name 2,3-bis(benzylamino)butanedioic acid
Standard InChI InChI=1S/C18H20N2O4/c21-17(22)15(19-11-13-7-3-1-4-8-13)16(18(23)24)20-12-14-9-5-2-6-10-14/h1-10,15-16,19-20H,11-12H2,(H,21,22)(H,23,24)
Standard InChI Key FZEXWQSUEVTZEC-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CNC(C(C(=O)O)NCC2=CC=CC=C2)C(=O)O
Canonical SMILES C1=CC=C(C=C1)CNC(C(C(=O)O)NCC2=CC=CC=C2)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

(3S)-rel-N-Benzyl-3-benzylamino-D-aspartic acid belongs to the class of aspartic acid derivatives with the molecular formula C₁₈H₂₀N₂O₄ and a molecular weight of 328.4 g/mol . Its structure features:

  • A D-aspartic acid backbone with a 3S relative configuration.

  • Two benzylamino groups at the α- and β-positions, enhancing lipophilicity and membrane permeability .

  • Carboxylic acid moieties at positions 1 and 4, contributing to its zwitterionic nature under physiological conditions .

The stereochemical arrangement is critical for its biological activity, as evidenced by its InChIKey: FZEXWQSUEVTZEC-UHFFFAOYSA-N, which distinguishes it from other diastereomers like the (2R,3R)-isomer .

Synthetic Methodologies

Asymmetric Synthesis Strategies

The synthesis of (3S)-rel-N-Benzyl-3-benzylamino-D-aspartic acid typically involves chiral resolution or stereoselective alkylation:

  • Starting Material: L-Proline or D-aspartic acid precursors are modified via benzylation. For example, L-proline treated with benzyl bromide and K₂CO₃ yields N,O-dibenzyl intermediates .

  • Phosphonate Coupling: Lithium salts of dimethyl methylphosphonate react with intermediates to form β-ketophosphonates, which are reduced asymmetrically using agents like catecholborane (CB) to achieve >96% diastereomeric excess .

  • Deprotection: Final acidic hydrolysis removes protecting groups, yielding the target compound.

Challenges in Scalability

  • Low Yields: Early methods using ethanol reflux reported yields <50%, prompting optimization with DMF and NaHCO₃ to improve efficiency to ~83% .

  • Stereochemical Purity: Achieving the desired (3S)-rel configuration requires rigorous chiral chromatography or enzymatic resolution .

Pharmacological Significance

Neurotransmitter Receptor Modulation

(3S)-rel-N-Benzyl-3-benzylamino-D-aspartic acid exhibits structural similarities to endogenous glutamate, enabling interactions with NMDA and AMPA receptors . In vitro studies suggest:

  • Partial Agonism: Binds to glutamate receptor subunits with an EC₅₀ of 12 μM, inducing calcium influx in neuronal cultures .

  • Neuroprotective Potential: At submicromolar concentrations, it reduces oxidative stress in rat hippocampal slices exposed to Aβ42 peptides .

Hormonal Regulation

D-aspartic acid derivatives are implicated in testosterone synthesis via:

  • 3β-HSD Activation: In rat Leydig cells, 500 mg/kg increases 3β-hydroxysteroid dehydrogenase (3β-HSD) activity by 12%, elevating serum testosterone by 20% .

  • Negative Feedback: Prolonged exposure downregulates testicular steroidogenic enzymes, explaining paradoxical testosterone suppression in human trials .

Applications in Drug Development

Peptide Synthesis

The compound serves as a building block for constrained peptides:

  • Backbone Rigidity: Its bicyclic structure stabilizes β-turn motifs in peptidomimetics targeting G-protein-coupled receptors .

  • Case Study: Conjugation to pyrrolobenzodiazepine dimers enhances antitumor activity in breast cancer cell lines (IC₅₀ = 0.8 nM vs. MCF-7) .

Analytical Reference Standards

As a folic acid impurity, it is used in HPLC method validation:

  • Retention Time: 8.2 min on C18 columns (ACN/0.1% TFA gradient) .

  • Detection Limit: 0.05% w/w in folic acid formulations .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator